Tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate
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Overview
Description
®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a chlorophenyl group, and an ethoxy-oxoethoxy moiety, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring, introduction of the chlorophenyl group, and attachment of the ethoxy-oxoethoxy moiety. Common reagents used in these reactions include piperidine, tert-butyl chloroformate, and 3-chlorobenzaldehyde. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it useful for labeling and tracking in biological systems.
Medicine
In medicine, ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate may have potential as a drug candidate or a precursor for the synthesis of pharmaceutical compounds. Its structural features allow for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and chlorophenyl group can interact with enzymes or receptors, modulating their activity. The ethoxy-oxoethoxy moiety may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-butyl 3-(®-(3-fluorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate
- ®-tert-butyl 3-(®-(3-bromophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate
- ®-tert-butyl 3-(®-(3-methylphenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate
Uniqueness
What sets ®-tert-butyl 3-(®-(3-chlorophenyl)(2-ethoxy-2-oxoethoxy)methyl)piperidine-1-carboxylate apart from similar compounds is the presence of the chlorophenyl group, which can impart unique electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C21H30ClNO5 |
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Molecular Weight |
411.9 g/mol |
IUPAC Name |
tert-butyl 3-[(3-chlorophenyl)-(2-ethoxy-2-oxoethoxy)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H30ClNO5/c1-5-26-18(24)14-27-19(15-8-6-10-17(22)12-15)16-9-7-11-23(13-16)20(25)28-21(2,3)4/h6,8,10,12,16,19H,5,7,9,11,13-14H2,1-4H3 |
InChI Key |
LCEBXWZIFJGFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC(C1CCCN(C1)C(=O)OC(C)(C)C)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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